2-Amino-4,4,4-trifluorobutanoic acid is a highly fluorinated amino acid. It is a structural analog of the natural amino acid leucine, where the terminal methyl group in the side chain is replaced with a trifluoromethyl group. [, , , ] This substitution significantly alters the molecule's polarity and hydrophobicity, making it valuable in various scientific disciplines, particularly in protein engineering and peptide design. [, ]
Alkylation of Chiral Glycine Equivalents: This method utilizes a chiral auxiliary or a chiral catalyst to introduce chirality. [, ] One approach employs a recyclable chiral auxiliary to form a nickel(II) complex with a glycine Schiff base. This complex undergoes alkylation with 1-iodo-3,3,3-trifluoropropane (CF3–CH2–I) under basic conditions. Subsequent removal of the auxiliary and protection of the amino group yields the desired (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. [] Another approach leverages a new generation of chiral nucleophilic glycine equivalents, enabling alkylation with CF3–CH2–I at ambient temperature with high stereoselectivity. This method is advantageous due to its efficiency, scalability, and the ability to obtain the product with high enantiomeric purity (>97.8% ee) without chromatographic purification. []
Asymmetric Transformations of Trifluoromethylated Intermediates: This method involves the synthesis of a trifluoromethylated alkene intermediate, followed by asymmetric transformations to install the desired stereochemistry. One example utilizes a Sharpless asymmetric dihydroxylation of a benzyl-protected bromoalkene to introduce chirality. [] Subsequent steps include nucleophilic opening of a cyclic sulfate intermediate, palladium-catalyzed selective hydrogenation, and oxidation to yield both enantiomers of 2-amino-4,4,4-trifluorobutanoic acid. []
Peptide and Protein Engineering: 2-Amino-4,4,4-trifluorobutanoic acid serves as a valuable tool for modifying the stability and structure of peptides and proteins. Its incorporation can enhance the helical propensity of peptides, thereby increasing their resistance to unfolding and degradation. [] Studies on the protein G B1 domain revealed that substituting a solvent-exposed position with 2-amino-4,4,4-trifluorobutanoic acid resulted in increased protein stability, suggesting its potential for engineering more stable protein therapeutics and biosensors. []
Bioisosteric Replacement: Due to its structural similarity to leucine, 2-amino-4,4,4-trifluorobutanoic acid is explored as a bioisostere in drug design. The introduction of the trifluoromethyl group can modulate the pharmacological properties of drug candidates, enhancing their binding affinity, metabolic stability, and other pharmacokinetic parameters. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6